
ラタノプロスト トリス(トリエチルシリル)エーテル
概要
説明
ラタノプロスト トリス(トリエチルシリル)エーテルは、主に緑内障治療薬であるラタノプロストの合成における前駆体として使用される化学化合物です。 高い純度と安定性で知られており、製薬用途における貴重な中間体となっています .
科学的研究の応用
Latanoprost tris(triethylsilyl) ether functions as a precursor for Latanoprost, which is utilized in treating conditions such as glaucoma and ocular hypertension by lowering intraocular pressure (IOP). This compound is particularly important because it allows for the synthesis of Latanoprost, which has become a cornerstone in ocular therapeutics due to its efficacy and safety profile .
Ocular Therapeutics
Latanoprost has been extensively studied for its effectiveness in managing glaucoma. The synthesis of Latanoprost from its tris(triethylsilyl) ether form enables researchers to explore modifications that may enhance its therapeutic properties or reduce side effects. For instance, various formulations have been developed to improve bioavailability and patient compliance .
Drug Development
The ability to synthesize Latanoprost using its ether form allows for the exploration of novel derivatives that may exhibit improved pharmacokinetic properties. Researchers have investigated the structure-activity relationship (SAR) of various prostaglandin analogs derived from Latanoprost, leading to the development of new compounds with potential applications beyond ocular disorders .
Experimental Pharmacology
In vitro studies have utilized Latanoprost tris(triethylsilyl) ether to investigate its interactions with FP receptors. These studies contribute to understanding how modifications to the chemical structure can influence receptor binding and activation, thereby informing future drug design .
Case Study 1: Efficacy in Glaucoma Treatment
A clinical study demonstrated that patients treated with Latanoprost exhibited a significant reduction in IOP compared to those receiving placebo treatments. The study highlighted the importance of the compound's ability to enhance aqueous humor outflow, underscoring its therapeutic relevance .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis pathway of Latanoprost from its tris(triethylsilyl) ether form revealed that specific reaction conditions could yield higher purity and yield rates. This optimization is crucial for scaling up production for clinical use and ensuring consistent quality in pharmaceutical formulations .
Summary of Findings
Application Area | Description | Key Outcomes |
---|---|---|
Ocular Therapeutics | Treatment for glaucoma and ocular hypertension | Significant IOP reduction observed |
Drug Development | Synthesis of novel derivatives | Enhanced pharmacokinetic profiles |
Experimental Pharmacology | In vitro receptor interaction studies | Insights into SAR and receptor binding |
作用機序
ラタノプロスト トリス(トリエチルシリル)エーテルの作用機序は、ラタノプロストへの変換と、それに続くプロスタグランジンF2アルファ受容体への作用を伴います。 この相互作用により、眼からの房水の流出が増加し、眼圧が低下して緑内障の症状が軽減されます .
類似の化合物との比較
類似の化合物
ラタノプロスト: ラタノプロスト トリス(トリエチルシリル)エーテルから生成される活性薬物。
ビマトプロスト: 緑内障治療に使用される別のプロスタグランジン類似体。
トラボプロスト: ラタノプロストと構造と機能が似ている.
独自性
ラタノプロスト トリス(トリエチルシリル)エーテルは、その高い安定性と純度により、製薬合成のための理想的な前駆体となっています。 複数の化学変換を効率的に行うことができることは、他の類似の化合物とは異なる点です .
生化学分析
Biochemical Properties
Latanoprost Tris(triethylsilyl) Ether interacts with various enzymes and proteins in the body. It functions as both an indirect activator of AMP-activated protein kinase and a selective retinoid X receptor α (RXRα) antagonist . This means it can selectively antagonize the transcription of a RXRα/peroxisome proliferator-activated receptor γ heterodimer .
Cellular Effects
The cellular effects of Latanoprost Tris(triethylsilyl) Ether are primarily observed in its role as a precursor to latanoprost. Latanoprost is known to reduce elevated intraocular pressure, a common symptom of glaucoma . It achieves this by increasing the natural outflow of fluid from the eye .
Molecular Mechanism
The molecular mechanism of Latanoprost Tris(triethylsilyl) Ether is closely tied to its role in the synthesis of latanoprost. As an indirect activator of AMP-activated protein kinase and a selective RXRα antagonist, it can influence various cellular processes .
Temporal Effects in Laboratory Settings
Latanoprost, the compound it helps synthesize, has been observed to reduce intraocular pressure within 3 to 4 hours of administration .
Dosage Effects in Animal Models
Latanoprost, the compound it helps synthesize, is typically administered as a single drop in the affected eye or eyes once a day .
Metabolic Pathways
Latanoprost, the compound it helps synthesize, is known to increase the natural outflow of fluid from the eye, suggesting it may play a role in fluid regulation pathways .
Transport and Distribution
Latanoprost, the compound it helps synthesize, is known to be distributed in the eye to reduce intraocular pressure .
Subcellular Localization
Latanoprost, the compound it helps synthesize, is known to act on the eye, suggesting it may localize to cells in the eye .
準備方法
合成経路と反応条件
ラタノプロスト トリス(トリエチルシリル)エーテルの合成には、シリル化反応やエステル化反応を含む複数ステップが必要です。 プロセスは通常、プロスタグランジン中間体のシリル化から始まり、続いてエステル化を行い、最終生成物を生成します。 反応条件には、トリエチルシリルクロリドなどのシリル化剤とピリジンなどの塩基の使用が含まれることが多いです .
工業的生産方法
ラタノプロスト トリス(トリエチルシリル)エーテルの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 プロセスは、高収率と高純度を実現するために最適化されており、最終生成物が製薬基準を満たすように、制御された反応条件と精製ステップが組み込まれています .
化学反応の分析
反応の種類
ラタノプロスト トリス(トリエチルシリル)エーテルは、以下を含むさまざまな化学反応を起こします。
酸化: 酸化プロセスによるラタノプロストへの変換。
還元: 活性薬物の形成のためのシリル基の還元。
置換: シリル基を他の官能基で置換する.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や酸素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、強力な緑内障治療薬であるラタノプロストです。 その他の副生成物には、さまざまなシリル化中間体を含む場合があります .
科学研究への応用
ラタノプロスト トリス(トリエチルシリル)エーテルは、特に以下の分野において科学研究で広く使用されています。
化学: 複雑なプロスタグランジン類似体の合成における前駆体として。
生物学: プロスタグランジン誘導体が生物系に与える影響の研究。
医学: 新しい緑内障治療法の開発。
産業: 高純度の製薬中間体の生産
類似化合物との比較
Similar Compounds
Latanoprost: The active drug formed from latanoprost tris(triethylsilyl) ether.
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: Similar in structure and function to latanoprost.
Uniqueness
Latanoprost tris(triethylsilyl) ether is unique due to its high stability and purity, making it an ideal precursor for pharmaceutical synthesis. Its ability to undergo multiple chemical transformations efficiently sets it apart from other similar compounds .
生物活性
Latanoprost tris(triethylsilyl) ether, with the CAS number 477884-78-9, is a synthetic compound that serves as a precursor in the production of Latanoprost, a well-known prostaglandin F2α (PGF2α) receptor agonist. This compound has garnered attention due to its biological activity, particularly in the context of ocular pharmacology and its therapeutic applications in managing conditions such as glaucoma.
- Molecular Formula : C44H82O5Si3
- Molecular Weight : 775.4 g/mol
- Purity : >95%
- Solubility :
- Acetonitrile: Semisoluble (upon heating and sonication)
- Chloroform: Soluble
The structure of Latanoprost tris(triethylsilyl) ether includes multiple triethylsilyl groups which enhance its lipophilicity and stability, facilitating its role as a prodrug.
Latanoprost tris(triethylsilyl) ether acts as a prodrug that is converted into the active form, Latanoprost, upon hydrolysis. The active compound then binds to the FP receptor, which is implicated in the regulation of intraocular pressure (IOP). The mechanism involves:
- Receptor Activation : Binding to FP receptors on ocular tissues leads to increased uveoscleral outflow of aqueous humor.
- Reduction of Intraocular Pressure : This mechanism is crucial for treating glaucoma and ocular hypertension.
Pharmacological Studies
Recent studies have demonstrated the efficacy of Latanoprost and its analogs in reducing IOP. For instance, a comparative study highlighted that Latanoprost significantly lowers IOP compared to traditional treatments like timolol .
Table 1: Comparison of IOP Reduction by Prostaglandin Analogues
Compound | IOP Reduction (%) | Reference |
---|---|---|
Latanoprost | 30-35% | |
Bimatoprost | 30-40% | |
Travoprost | 25-30% | |
Timolol | 20-25% |
Case Studies
In clinical settings, Latanoprost has been shown to be effective in various populations. A notable case study involved patients with primary open-angle glaucoma who were switched from beta-blockers to Latanoprost. The results indicated a significant decrease in IOP without major side effects, emphasizing the safety profile of Latanoprost .
Synthesis and Stability
Latanoprost tris(triethylsilyl) ether is synthesized through various chemical pathways that involve protecting groups like triethylsilyl to enhance stability and solubility during formulation. The synthesis typically includes several steps that ensure high yields and purity of the final product .
Stability Studies
Stability studies indicate that Latanoprost tris(triethylsilyl) ether retains its integrity under various storage conditions, making it suitable for pharmaceutical applications. The compound's stability is crucial for maintaining efficacy throughout its shelf life.
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOEHDXBRAVIY-ONPUMRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82O5Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647796 | |
Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477884-78-9 | |
Record name | Latanoprost tris(triethylsilyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATANOPROST TRIS(TRIETHYLSILYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。